Tetradecyl isobutyrate

Beschreibung

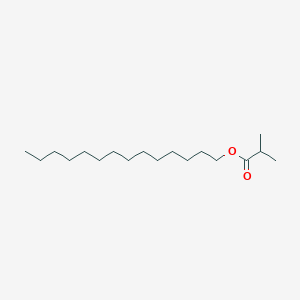

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tetradecyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3/h17H,4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSDKUROIWNCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tetradecyl Isobutyrate

Biocatalytic and Biotechnological Production Strategies

Biotechnological production of esters relies on whole-cell biocatalysts or isolated enzymes to perform specific chemical transformations. This approach offers the potential for production from renewable feedstocks like glucose under mild reaction conditions.

The workhorse of modern metabolic engineering, Escherichia coli, has been successfully engineered to produce a wide array of esters. nih.govresearchgate.net Its well-understood genetics and rapid growth make it an ideal chassis for constructing novel biosynthetic pathways. nih.gov Researchers have demonstrated the capability of engineered E. coli to produce various esters by introducing the necessary enzymatic machinery. nih.gov The fundamental strategy involves designing pathways that generate a specific alcohol and an acyl-coenzyme A (acyl-CoA) molecule, which are then combined to form the desired ester. researchgate.netnih.gov

This platform has been explicitly adapted for both long-chain esters, such as tetradecyl acetate (B1210297), and for branched-chain esters, including several isobutyrate esters. nih.govnih.gov While the direct synthesis of tetradecyl isobutyrate in a single organism is a logical extension, published research has focused on establishing the constituent pathways. For instance, the production of tetradecyl acetate was achieved by expressing the LuxCDE enzyme system from Vibrio harveyi in E. coli, which converts tetradecyl-ACP (from the fatty acid cycle) into tetradecyl aldehyde, a precursor to tetradecanol (B45765). nih.govgoogle.com Similarly, pathways for isobutyryl-CoA have been established. nih.gov The combination of these pathways in a single microbial host presents a clear and viable route to this compound.

Beyond monocultures, advanced strategies are exploring compartmentalized synthesis using co-cultures of E. coli. acs.org In this approach, different "specialist" strains are engineered to handle separate parts of the biosynthetic pathway, which can improve efficiency and reduce metabolic burden on a single cell. acs.org For example, one strain could be optimized to produce tetradecanol while another produces isobutyryl-CoA, with the final esterification step occurring in one of the specialist strains. acs.org

The key enzymatic step in the biosynthesis of esters like this compound is the condensation of an alcohol (tetradecanol) with an activated acyl group (isobutyryl-CoA). nih.gov This reaction is catalyzed by enzymes from the alcohol O-acyltransferase (ATF) family (EC 2.3.1.84). nih.govresearchgate.net These enzymes utilize the high-energy thioester bond of an acyl-CoA molecule to drive the formation of the ester bond, releasing coenzyme A (CoA) in the process. nih.govuni-hannover.de This reaction is thermodynamically favorable in the aqueous environment of the cell. nih.gov

The general enzymatic pathway is as follows:

Alcohol Production : A biosynthetic pathway produces the target alcohol. For this compound, this is tetradecanol, which can be synthesized from glucose via the fatty acid synthesis pathway. nih.govgoogle.com

Acyl-CoA Production : A parallel pathway generates the necessary acyl-CoA. For this compound, isobutyryl-CoA is produced from the precursor 2-ketoisovalerate, which is derived from amino acid biosynthesis pathways. nih.gov

Esterification : An ATF enzyme catalyzes the reaction between the alcohol and the acyl-CoA to form the final ester product. nih.gov

ATF + Alcohol + Acyl-CoA → Ester + CoA

The substrate specificity of the ATF enzyme is crucial. Researchers have characterized several ATFs for their ability to produce isobutyrate esters. researchgate.netnih.gov Enzymes such as Atf1, Eeb1, and Eht1 from yeast have been tested for their efficacy in converting isobutyryl-CoA and an alcohol into the corresponding isobutyrate ester. researchgate.netnih.gov The choice of ATF can significantly influence the final product yield and purity. nih.gov

Table 1: Characterization of Alcohol O-Acyltransferases (ATFs) for Isobutyrate Ester Production This table summarizes the testing of different ATF enzymes for their ability to produce isobutyl isobutyrate in engineered E. coli, demonstrating the principle that could be applied to this compound.

| Enzyme | Source Organism | Product (Example) | Relative Production Level | Reference |

| Atf1 | Saccharomyces cerevisiae | Isobutyl isobutyrate | High | researchgate.netnih.gov |

| Eeb1 | Saccharomyces cerevisiae | Isobutyl isobutyrate | Moderate | researchgate.netnih.gov |

| Eht1 | Saccharomyces cerevisiae | Isobutyl isobutyrate | Low | researchgate.netnih.gov |

To make microbial production commercially viable, metabolic engineering strategies are employed to optimize the flux of carbon towards the desired ester, thereby increasing titers and yields. nih.gov These strategies are multifaceted and address various levels of cellular metabolism. aimspress.comnih.gov

Key approaches include:

Increasing Precursor Supply : Overexpression of enzymes in the upstream pathways for both the alcohol (tetradecanol) and the acyl-CoA (isobutyryl-CoA) is a common strategy to boost the availability of substrates for the ATF enzyme. nih.gov

Reducing Competing Pathways : To prevent the diversion of metabolic intermediates into unwanted byproducts, genes in competing pathways are often deleted. aimspress.com For example, in E. coli, knocking out genes responsible for producing ethanol (B145695) or other organic acids can redirect carbon flux towards the desired ester pathway. acs.orgaimspress.com

Optimizing Enzyme Expression : The expression levels of the heterologous pathway enzymes, particularly the ATF, must be carefully balanced. This is often achieved using plasmids with different copy numbers or promoters of varying strengths to ensure optimal protein levels without causing excessive metabolic burden. aimspress.com

Cofactor Regeneration : Many biosynthetic pathways are dependent on cofactors like NADPH or NADH. Engineering the host's central metabolism to ensure a sufficient supply and regeneration of these cofactors is critical for high productivity. mdpi.com

By applying these principles, researchers have achieved significant increases in the production of various esters. For example, optimization of an E. coli strain for isobutyrate production resulted in a titer of 90 g/L in a fed-batch fermenter, showcasing the high potential of these engineered systems. aimspress.com

Chemoenzymatic and Organic Synthesis Pathways

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility and power of traditional organic chemistry. nih.govmdpi.com This hybrid approach leverages enzymes to perform challenging transformations, such as stereoselective reactions, under mild conditions, which are then integrated into a multi-step chemical synthesis route. mdpi.com

For a molecule like this compound, a chemoenzymatic route could involve several scenarios:

Enzymatic Production of a Precursor : An enzyme or whole-cell biocatalyst could be used to produce one of the precursors, such as tetradecanol, from a bio-based feedstock. This alcohol could then be purified and reacted with isobutyric anhydride (B1165640) or isobutyryl chloride using a standard chemical esterification process.

Enzymatic Esterification : Conversely, tetradecanol and isobutyric acid could be produced via conventional chemical synthesis. The final esterification step could then be performed by a lipase (B570770) enzyme in a non-aqueous solvent. Lipase-catalyzed esterification is a well-established green chemistry method that avoids harsh acidic or basic conditions and can lead to high yields with easy product separation.

Integrated Sequential Reactions : A one-pot system could be designed where an enzymatic reaction is followed by a chemical one. nih.gov For instance, an enzyme could deprotect a functional group on a complex precursor, which then undergoes a chemically-catalyzed esterification in the same reaction vessel. uni-hannover.de

Research in this area focuses on developing efficient and selective routes that minimize waste and energy consumption. uni-hannover.degesundheitsindustrie-bw.de The key advantage is the ability to overcome the limitations of purely chemical or purely biological methods. While no specific chemoenzymatic synthesis for this compound is prominently detailed in recent literature, the principles are widely applied to the synthesis of other high-value esters and complex molecules. nih.govmdpi.com The development of robust enzymes that function in organic solvents and the design of integrated cascade reactions are at the forefront of this research field. uni-hannover.de

Analytical Chemistry and Spectroscopic Characterization in Research Contexts

Advanced Chromatographic Techniques for Compound Analysis

Chromatography is a cornerstone of analytical chemistry, allowing for the separation of complex mixtures into their individual components. For a compound like tetradecyl isobutyrate, specific chromatographic techniques are indispensable for its analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jeol.com It is a primary method for the analysis of volatile and semi-volatile compounds such as this compound. imist.ma In a typical GC-MS analysis, the sample is first vaporized and separated into its components within the gas chromatograph. imist.ma These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). unar.ac.id

The quantitative analysis of this compound can also be achieved with high sensitivity and specificity using GC-MS. jeol.comqa-group.com By comparing the response of the target compound in a sample to that of a known standard, its concentration can be accurately determined. jeol.com Techniques such as selected ion monitoring (SIM) can be employed to enhance sensitivity, which is particularly useful when analyzing trace amounts of the compound. jeol.com

Table 1: GC-MS Analysis Parameters for Volatile Compounds

| Parameter | Description |

| Injector Type | Split/Splitless |

| Carrier Gas | Helium or Nitrogen |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5, CP-Sil-5 CB-MS) apt-int.comscience.gov |

| Oven Temperature Program | Ramped temperature increase to separate compounds based on boiling point. apt-int.com |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole jeol.com |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) jeol.comimist.ma |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly advantageous for isolating and concentrating volatile and semi-volatile organic compounds from various matrices, including biological samples. nih.govnih.gov This method utilizes a fused silica fiber coated with a stationary phase to extract analytes. researchgate.net For the analysis of this compound in biological contexts, such as insect pheromone studies, SPME offers a simple, fast, and sensitive way to collect samples from the headspace above a sample or directly from the matrix. nih.govuni-bayreuth.de

The key benefits of SPME include the reduction of sample handling, elimination of organic solvents, and the ability to integrate sampling, extraction, and concentration into a single step. nih.govresearchgate.net This makes it an environmentally friendly and efficient front-end to GC-MS analysis. mdpi.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. researchgate.net For a relatively nonpolar ester like this compound, a nonpolar coating such as polydimethylsiloxane (B3030410) (PDMS) is often suitable.

Electrophysiological Detection Methodologies in Chemoecology

In the field of chemoecology, which studies the chemical interactions of organisms, it is not only important to identify a compound but also to determine its biological relevance. Electrophysiological techniques provide a direct measure of an organism's sensory response to a chemical stimulus.

Electroantennographic Detection (EAD) is a highly sensitive bioassay used to measure the olfactory response of an insect's antenna to volatile compounds. ockenfels-syntech.com This technique is often coupled with gas chromatography (GC-EAD) to pinpoint which specific compounds in a complex mixture are biologically active. science.govuni-bayreuth.de As the separated compounds elute from the GC column, they are split into two streams: one goes to a standard detector (like a flame ionization detector or a mass spectrometer), and the other is passed over an insect's antenna. nih.gov

If a compound elicits a response from the olfactory receptor neurons on the antenna, a change in electrical potential is recorded. ockenfels-syntech.com This allows researchers to identify semiochemicals, such as pheromones, that are perceived by the insect. This compound has been identified as a component of the aggregation pheromone in some stink bug species, and its biological activity can be confirmed using GC-EAD. wur.nl This technique is invaluable for screening extracts for biologically active compounds and guiding the isolation and identification of new semiochemicals. ockenfels-syntech.comchemecol.org

Advanced Spectroscopic Approaches for Structural Elucidation and Purity Assessment

While GC-MS is excellent for identification, other spectroscopic techniques are often necessary for complete structural elucidation and to confirm the purity of a synthesized or isolated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. researchgate.net For this compound, ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework, confirming the connectivity of the tetradecyl and isobutyrate moieties. The purity of a sample can also be determined with high accuracy using quantitative NMR (qNMR) methods. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the FTIR spectrum would show a characteristic strong absorption band for the ester carbonyl group (C=O) and other bands corresponding to C-O and C-H bonds, confirming its identity as an ester. acs.org

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. apt-int.com This is a crucial step in confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the protons of the tetradecyl chain (e.g., terminal methyl group, methylene (B1212753) groups) and the isobutyrate group (e.g., methine proton, two methyl groups). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the tetradecyl alkyl chain, and the carbons of the isobutyrate group. |

| FTIR (cm⁻¹) | Strong C=O stretch (ester), C-O stretch, and various C-H stretching and bending vibrations. |

| HRMS | A precise mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that confirms the elemental formula C₁₈H₃₆O₂. |

Elucidation of Biological Functions and Ecological Interplay of Tetradecyl Isobutyrate

Pheromonal and Semiochemical Roles in Arthropod Chemical Ecology

Tetradecyl isobutyrate, also known as myristyl isobutyrate, is a fatty acid ester that serves as a crucial semiochemical—a chemical substance that carries a message—in the chemical ecology of various arthropods. Its primary identified role is as a component of aggregation pheromones, which mediate the gathering of individuals of the same species for purposes such as mating, feeding, and defense.

Research has firmly identified this compound as a key constituent of the male-produced aggregation pheromones in several economically important species of Hemiptera (true bugs).

In the bean bug species Riptortus clavatus and its close relative Riptortus pedestris, this compound is an essential component of a multi-part pheromone blend that attracts conspecifics. jst.go.jpresearchgate.netentomology2.or.krwur.nl This blend typically includes other esters such as (E)-2-hexenyl (E)-2-hexenoate and (E)-2-hexenyl (Z)-3-hexenoate. researchgate.netentomology2.or.krwur.nl Studies have shown that the addition of another related compound, octadecyl isobutyrate, to the blend can significantly enhance the attraction of both adult and nymphal bean bugs, suggesting it is also part of the natural pheromone complex. researchgate.netwur.nlmunisentzool.org While this compound is considered an essential component for attraction, there is considerable variation in the amount produced by individual males. jst.go.jp

The compound has also been detected in the scent gland secretions of the minstrel bug, Graphosoma lineatum, indicating its potential role as a semiochemical in this species as well. munisentzool.orgresearchgate.net

Table 1: Pheromone Composition in Selected Hemipteran Species

| Species | Compound | Type of Semiochemical |

|---|---|---|

| Riptortus clavatus / Riptortus pedestris | This compound | Aggregation Pheromone |

| (E)-2-hexenyl (E)-2-hexenoate | Aggregation Pheromone | |

| (E)-2-hexenyl (Z)-3-hexenoate | Aggregation Pheromone | |

| Octadecyl isobutyrate | Aggregation Pheromone | |

| Graphosoma lineatum | This compound | Scent Gland Component |

| Tridecane | Scent Gland Component | |

| (E)-2-Hexenal | Scent Gland Component |

The chemical signals involving this compound facilitate complex interactions both within and between species.

Intraspecific Communication: Within Riptortus populations, the male-produced aggregation pheromone serves as a clear signal for assembly. researchgate.net It attracts males, females, and nymphs to a specific location, which is often a valuable food source. researchgate.netwur.nl This chemical communication is vital for mating opportunities and for exploiting ephemeral food resources efficiently. The signal effectively announces a suitable habitat, leading to the characteristic aggregated distribution of these bugs in the field. wur.nl

Interspecific Communication: The pheromone blend containing this compound is also "overheard" by other species, a phenomenon known as eavesdropping. In this context, the pheromone acts as a kairomone—a chemical that benefits the receiver but not the emitter. For instance, egg parasitoids of the bean bug, such as Ooencyrtus nezarae and Gryon japonicum, use the Riptortus aggregation pheromone as a cue to locate their hosts. bioone.orgresearchgate.net This makes the bugs' own communication system a liability, as it inadvertently signals their presence to natural enemies. Furthermore, the pheromone of R. clavatus has been found to attract other stink bug species, such as Piezodorus hybneri, demonstrating cross-species attraction and the broader ecological role of these chemical signals. wur.nl

The presence of this compound and its associated compounds elicits distinct and measurable responses in the nervous systems and behaviors of target insects.

Behavioral Responses: The most documented behavioral response in Riptortus species is positive chemotaxis, or attraction, towards the source of the pheromone. researchgate.net Field and laboratory experiments have consistently shown that traps baited with a synthetic blend containing this compound are effective at capturing these bugs. jst.go.jpbioone.org Interestingly, in a different insect order, Thysanoptera, an extract containing this compound from the thrips Liothrips jatrophae was found to induce an escape response, suggesting its function as a potential alarm pheromone or repellent in that specific context. researchgate.net

Electrophysiological Responses: The perception of this compound is mediated by the insect's olfactory system, primarily the antennae. Gas chromatography coupled with electroantennographic detection (GC-EAD) has confirmed that the antennae of R. clavatus and R. pedestris possess olfactory receptor neurons that respond specifically to this compound and the other components of the pheromone blend. wur.nlacs.org Further detailed studies using single sensillum recording (SSR) on Liothrips jatrophae identified that specific sensory hairs on the antennae, the sensilla basiconica, are highly sensitive to the chemical extract containing this compound. researchgate.net Molecular studies have also identified specific chemosensory proteins (CSPs) in R. pedestris that show a binding affinity for this compound, providing insight into the initial step of olfactory recognition at the molecular level. acs.org

Table 2: Summary of Responses to this compound

| Organism | Response Type | Observed Effect |

|---|---|---|

| Riptortus spp. (Bean Bugs) | Behavioral | Attraction, Aggregation |

| Riptortus spp. (Bean Bugs) | Electrophysiological (EAG) | Antennal Depolarization |

| Ooencyrtus nezarae (Parasitoid) | Behavioral (Kairomonal) | Attraction to Host Location |

| Liothrips jatrophae (Thrips) | Behavioral | Escape Response |

| Liothrips jatrophae (Thrips) | Electrophysiological (SSR) | Firing of Neurons in Sensilla Basiconica |

Biosynthesis and Release Mechanisms within Biological Systems

In Riptortus species, the aggregation pheromone containing this compound is produced and released by adult males from scent glands, which in adult heteropterans are typically located in the metathorax. researchgate.netentomology2.or.krwur.nl The release of these volatile compounds into the air allows for long-range chemical signaling.

The rate of pheromone production and release is not constant and can be influenced by several physiological and environmental factors. Research on R. clavatus has shown that older males tend to secrete higher quantities of the pheromone compared to younger ones. entomology2.or.kr Furthermore, the specific food source consumed by the bug can significantly impact the amount of this compound secreted, indicating a link between diet and chemical signaling capacity. researchgate.net Seasonal changes also affect pheromone production, with males collected during the active reproductive season (April to September) producing more than those collected later in the year. entomology2.or.kr

While the release mechanisms and influencing factors are partially understood, the specific biochemical pathways for the biosynthesis of this compound in these insects have not been fully elucidated in the reviewed scientific literature. General insect fatty acid and pheromone biosynthesis often involves modifications of dietary fatty acids or de novo synthesis through pathways like the fatty acid synthase (FAS) and polyketide synthase (PKS) systems, but the precise enzymes and precursors leading to this compound in Hemiptera remain an area for future research.

Research into Potential as an Insect Repellent and its Mode of Action

While the predominant role of this compound in Hemiptera is as an attractant, some evidence suggests it could function as a repellent for other species. A study on the thrips Liothrips jatrophae found that a chemical extract containing a mixture of 11 compounds, including this compound as a major component, elicited a distinct escape response. researchgate.net This behavior is characteristic of a response to an alarm pheromone or a repellent.

This finding highlights the context-dependent nature of semiochemicals, where a single compound can act as an attractant for one species and a repellent for another. However, research into this compound's potential as a broad-spectrum insect repellent is limited.

The mode of action for insect repellents generally involves interaction with the insect's olfactory system to disrupt host-seeking behavior. nih.govuni-regensburg.de Repellents can function by:

Masking attractive host odors. nih.gov

Activating olfactory receptors that trigger an avoidance response.

Blocking receptors that detect attractants, effectively making the insect "blind" to host cues. nih.gov

In the case of this compound acting as a repellent for L. jatrophae, the electrophysiological data confirms it is detected by the antennae. researchgate.net However, the specific mode of action—whether it overstimulates, blocks, or activates specific avoidance pathways—has not been determined. Its primary and well-documented function remains that of an aggregation pheromone component.

Environmental Occurrence, Distribution, and Transformation Studies

Degradation and Persistence Pathways in Environmental Matrices (e.g., soil, water, air)

The environmental fate of tetradecyl isobutyrate is determined by its susceptibility to various degradation processes in soil, water, and air. As an ester, its primary degradation pathway is hydrolysis, which can be biotic or abiotic. iastate.edu This process cleaves the ester bond to yield tetradecanol (B45765) (myristyl alcohol) and isobutyric acid. The rate of hydrolysis is influenced by factors such as pH, temperature, and microbial activity. iastate.eduoecd.org In aquatic environments, the stability of analogous ester compounds is pH-dependent; for instance, the calculated hydrolysis half-life of isobutyl isobutyrate at 25°C is approximately 9.2 years at a neutral pH of 7, but this decreases significantly to about 337 days at a more alkaline pH of 8. oecd.org

In the atmosphere, this compound is expected to degrade through reaction with photochemically-produced hydroxyl (OH) radicals. oecd.org This is a common degradation pathway for many organic compounds released into the air. For the analogous compound isobutyl isobutyrate, the estimated atmospheric half-life, based on its reaction rate with hydroxyl radicals, is approximately 1.9 days. oecd.org

Modeling studies conducted on similar long-chain esters, such as tetradecyl tetradecanoate, suggest that these substances are not expected to be persistent in air, water, sediment, or soil. canada.ca Biodegradation is anticipated to be a significant pathway for removal in soil and water. oecd.org Studies on analogous acetates indicate they are readily biodegradable under aerobic conditions. oecd.org In soil, the degradation of organic compounds can be influenced by soil type, organic matter content, moisture, and microbial populations, with biodegradation often being the primary mechanism of removal. mdpi.comfao.org

Table 1: Predicted Environmental Persistence of this compound Based on Analogue Data

The following table summarizes the expected persistence in various environmental compartments, based on data from analogous ester compounds.

| Environmental Compartment | Expected Persistence | Primary Degradation Pathway | Analogue Compound(s) | Citation |

| Air | Low | Photo-oxidation by OH radicals | Isobutyl isobutyrate | oecd.org |

| Water | Low to Moderate | Hydrolysis, Biodegradation | Isobutyl isobutyrate, Tetradecyl tetradecanoate | oecd.orgcanada.ca |

| Soil | Low | Biodegradation | Tetradecyl tetradecanoate, Isobutyl acetate (B1210297) | oecd.orgcanada.ca |

| Sediment | Low | Biodegradation | Tetradecyl tetradecanoate | canada.ca |

Bioavailability and Environmental Mobility within Ecosystems

The bioavailability and mobility of this compound in ecosystems are largely governed by its physical and chemical properties, particularly its high affinity for sorption to organic matter in soil and sediment. The long C14 alkyl chain (tetradecyl) significantly decreases its water solubility and increases its tendency to bind to particles. nih.gov This relationship is well-documented for long-chain alcohols, where sorption to sludge and river solids increases proportionally with the alkyl chain length. nih.gov This strong sorption reduces the concentration of the chemical in the water column, thereby limiting its mobility and bioavailability to aquatic organisms. nih.govresearchgate.net

Environmental distribution modeling of a shorter-chain analogue, isobutyl isobutyrate, predicted that upon release, the majority of the substance would partition to soil (52.7%) and water (34.4%), with a smaller fraction entering the air (12.6%) and sediment (0.233%). oecd.org Due to its longer carbon chain, this compound is expected to show even greater partitioning to soil and sediment.

Table 2: Predicted Environmental Distribution Based on Analogue Modeling

This table illustrates the likely partitioning of the compound in the environment, extrapolated from data for isobutyl isobutyrate.

| Environmental Compartment | Predicted Distribution (%) (Based on Isobutyl Isobutyrate) | Expected Trend for this compound | Citation |

| Soil | 52.7% | Higher | oecd.org |

| Water | 34.4% | Lower (due to higher sorption) | oecd.org |

| Air | 12.6% | Lower (due to lower volatility) | oecd.org |

| Sediment | 0.233% | Higher | oecd.org |

Methodologies for Environmental Monitoring and Detection

The detection and quantification of this compound in environmental samples such as water, soil, and air require sensitive and specific analytical methods. The standard approach for identifying and measuring trace levels of such organic compounds involves chromatography coupled with mass spectrometry. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net Given the properties of this compound, GC-MS would provide the necessary selectivity and sensitivity for its detection. Sample preparation would typically involve an extraction step, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the compound from the sample matrix and concentrate it prior to analysis. nih.gov

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), is another powerful tool, especially for compounds that are less volatile or thermally unstable. researchgate.netnih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) can be used as a complementary technique for the chemical identification of the substance by analyzing its characteristic infrared absorption spectrum, though it is generally less sensitive for quantification at trace environmental concentrations compared to mass spectrometry techniques. csic.es

Effective environmental monitoring requires robust procedures that include representative sampling, proper sample storage, and validated analytical methods to ensure the accuracy and reliability of the data. cdc.govamericanpharmaceuticalreview.com

Table 3: Potential Analytical Methodologies for Environmental Monitoring

| Analytical Technique | Purpose | Sample Preparation | Key Advantages | Citation |

| GC-MS | Quantification & Identification | Solvent Extraction, Solid-Phase Extraction (SPE) | High sensitivity and selectivity for volatile/semi-volatile compounds. | researchgate.netmdpi.com |

| LC-MS | Quantification & Identification | Solid-Phase Extraction (SPE), Filtration | Suitable for a wide range of polarities and less volatile compounds. | researchgate.netnih.gov |

| FTIR | Identification | Extraction, Purification | Provides structural information for compound confirmation. | csic.es |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation of Tetradecyl Isobutyrate Interactions with Biological Receptors

Molecular modeling and simulation are essential techniques for understanding how a ligand, such as this compound, might interact with biological targets like enzymes or cell surface receptors. These methods can predict the binding affinity, orientation, and dynamic behavior of the molecule within a receptor's binding site.

Research Findings:

While specific molecular modeling studies on this compound are not prevalent in public literature, the methodologies are well-established and have been applied to analogous long-chain and fatty acid esters. nih.govnih.govnih.gov The process typically involves several key steps:

Homology Modeling: If the three-dimensional structure of a target receptor is not experimentally known (e.g., through X-ray crystallography), a homology model can be constructed. This involves using the amino acid sequence of the target to build a 3D structure based on the known structure of a similar, homologous protein. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com For this compound, this would involve placing the molecule into the active site of a target, such as a lipase (B570770) or another esterase, to determine the most stable binding pose. nih.govmdpi.com The process calculates a "docking score," which estimates the binding affinity; a lower score typically indicates a more favorable interaction. nih.gov Docking simulations for similar long-chain fatty acids have been used to analyze binding to receptors like CD36, identifying key amino acid residues involved in the interaction. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations model the movements of atoms and molecules, providing insights into the stability of the binding pose, conformational changes in the receptor, and the role of solvent molecules. plos.org For a flexible molecule like this compound, MD simulations are crucial for understanding how its long alkyl chain adapts to the binding pocket. nih.gov

The binding of this compound to an enzyme like a lipase would likely involve its long tetradecyl chain fitting into a hydrophobic pocket or tunnel, while the isobutyrate ester group would be positioned near the catalytic triad (B1167595) (e.g., Ser-His-Asp) responsible for hydrolysis. nih.gov

Interactive Data Table: Hypothetical Docking Scores

The following table is an illustrative example of data that could be generated from a molecular docking study of this compound and related esters against a hypothetical esterase enzyme. The scores are for demonstration purposes and are not based on experimental results.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Hydrogen Bonds |

| This compound | -8.5 | LEU-145, ILE-89, PHE-210, SER-101 | 1 (with SER-101) |

| Tetradecyl Acetate (B1210297) | -8.2 | LEU-145, ILE-89, PHE-210, SER-101 | 1 (with SER-101) |

| Dodecyl Isobutyrate | -7.9 | LEU-145, ILE-89, PHE-210, SER-101 | 1 (with SER-101) |

| Tetradecanol (B45765) | -6.1 | LEU-145, ILE-89 | 1 (with SER-101) |

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. wikipedia.org These models are built by statistically correlating molecular descriptors (numerical representations of a molecule's properties) with experimentally determined activity for a set of similar compounds. nih.gov

Research Findings:

Direct QSAR studies for this compound are not available; however, numerous QSAR models have been successfully developed for the aquatic toxicity of aliphatic esters. nih.govresearchgate.netnih.gov These studies serve as a blueprint for how a QSAR model for this compound could be developed. The typical workflow includes:

Data Set Collection: A dataset of structurally similar esters with known biological activity (e.g., toxicity towards an aquatic organism like Tetrahymena pyriformis) is compiled. nih.govresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These can include constitutional, topological, geometric, and quantum-chemical descriptors. For a molecule like this compound, important descriptors might include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Molecular Weight (MW): The mass of the molecule.

Molecular Volume/Surface Area: Descriptors related to the molecule's size and shape. researchgate.net

Quantum-Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO).

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) combined with a feature selection technique like a Genetic Algorithm (GA), are used to build a model that links a small number of significant descriptors to the biological activity. nih.govresearchgate.net The resulting model takes the form of a mathematical equation. The model's predictive power is rigorously tested through internal (e.g., cross-validation) and external validation using a separate set of compounds not included in the model's training. nih.gov

A successful QSAR model could be used to predict the biological effects of this compound without requiring extensive laboratory testing, making it a valuable tool for screening and prioritization. nih.gov

Interactive Data Table: Example of a Hypothetical QSAR Model for Ester Toxicity

This table illustrates the kind of data and statistical parameters that would be presented in a QSAR study. The values are hypothetical and for explanatory purposes.

| Parameter | Value | Description |

| Model Equation | log(1/EC50) = 0.75LogP - 0.05ASA + 1.2 | A hypothetical equation linking activity (log(1/EC50)) to descriptors. |

| R² (Coefficient of Determination) | 0.90 | Indicates that 90% of the variance in the observed activity is explained by the model. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's internal predictive ability. |

| F-statistic | 135 | Indicates the statistical significance of the regression model. |

| RMSE (Root Mean Square Error) | 0.25 | Represents the standard deviation of the prediction errors. |

Prediction of Reaction Pathways and Energetics in Synthesis and Degradation Processes

Computational chemistry can also be used to predict and analyze the chemical reactions involved in the synthesis and degradation of this compound. These methods can determine the most likely reaction pathways, identify potential intermediates, and calculate the energetic favorability of these processes.

Research Findings:

Synthesis Pathway Prediction:

The most common synthesis route for an ester like this compound is the Fischer esterification of tetradecanol (myristyl alcohol) with isobutyric acid, typically under acidic catalysis. researchgate.net Computational methods can be employed to:

Model Reaction Mechanisms: Quantum mechanics (QM) calculations can map out the entire reaction pathway, including the formation of the tetrahedral intermediate and the elimination of water.

Degradation Pathway Prediction:

The primary degradation pathway for this compound in biological or environmental systems is hydrolysis of the ester bond, which is the reverse of esterification. This reaction yields tetradecanol and isobutyric acid. libretexts.org This process can be catalyzed by acids, bases, or enzymes (esterases). hud.ac.ukresearchgate.net

In Silico Degradation Prediction: Software programs exist that can predict the likely degradation products of a molecule under various conditions (e.g., hydrolysis at different pH values, oxidation). acs.orgnih.gov For this compound, such a program would identify the ester functional group as the most probable site of hydrolytic cleavage. acs.org

Modeling Enzyme-Catalyzed Hydrolysis: The mechanism of esterase-catalyzed hydrolysis can be investigated using QM/MM (Quantum Mechanics/Molecular Mechanics) methods. This approach treats the active site of the enzyme with high-level QM theory while the rest of the protein and solvent are modeled with more computationally efficient MM methods. This allows for the detailed study of bond-breaking and bond-forming steps within the complex enzyme environment. nih.gov

These computational predictions are invaluable for understanding a compound's stability, persistence, and potential metabolites in various environments. researchgate.net

Future Directions and Emerging Research Paradigms

Novel Synthetic Approaches and Sustainable Production Technologies for Semiochemicals

The future synthesis of tetradecyl isobutyrate and similar semiochemicals is trending away from traditional chemical processes towards more sustainable and efficient technologies. researchgate.net Semiochemicals, which include pheromones and allelochemicals, are chemical signals used by organisms for communication. sagrainmag.co.zafao.org The high cost and environmental impact of conventional chemical synthesis have been significant barriers to the widespread use of these compounds in agriculture. ksu.edu.sa

Emerging strategies focus on bio-based manufacturing and green chemistry principles. One promising avenue is the use of metabolic engineering in plant or microbial systems to produce pheromone precursors. unl.edu Researchers have successfully engineered oilseed plants like Camelina sativa to produce significant quantities of insect pheromone precursors in their seed oil, offering a potentially low-cost and scalable production platform. unl.edu Another approach involves "brewing" pheromones in large-scale fermenters using engineered microbes, which could dramatically reduce production costs and reliance on hazardous chemicals. researchgate.net

Novel reactor technologies are also being explored to improve the efficiency of esterification reactions. nih.gov Compared to classic batch reactors, which often require high energy input, technologies like bubble column reactors and microwave-assisted synthesis offer significantly lower energy consumption for producing fatty acid esters. nih.gov These methods represent a more environmentally friendly path for synthesizing compounds like this compound. google.com

Table 1: Comparison of Synthetic Technologies for Ester Production

| Technology | Key Advantages | Challenges | Relevance for this compound |

|---|---|---|---|

| Classic Batch Reaction | Well-established, versatile. | High energy consumption, long reaction times, potential for by-products. nih.gov | Traditional method, but less sustainable. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, significantly lower energy use. nih.gov | Scalability can be an issue for industrial production. | A green chemistry approach for rapid, energy-efficient synthesis. |

| Bubble Column Reactor | Good mixing, efficient heat/mass transfer, lower energy use than batch. nih.gov | Complex hydrodynamics, requires careful process control. | A scalable, energy-saving alternative for industrial production. |

| Metabolic Engineering (Plants/Microbes) | Highly sustainable, uses renewable feedstocks, potentially very low cost at scale. unl.eduukri.org | Complex biological engineering, optimization of yields can be slow. | A frontier technology for green, large-scale production if relevant biosynthetic pathways are identified. |

Advanced Omics Integration for Chemoecological Discovery and Elucidation of Novel Roles

The precise biological function of this compound remains largely uncharacterized. Modern "omics" technologies offer a powerful, integrated approach to decipher its role in chemical ecology. researchgate.net Chemical ecology investigates the chemical cues that mediate interactions between organisms. researchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic view of how compounds like this compound are produced, perceived, and processed in a biological system. azolifesciences.comnih.gov

A multi-omics approach can connect the dots from gene to function. azolifesciences.com For instance, transcriptomics could identify genes that are upregulated in an insect's pheromone gland during mate attraction, while metabolomics (specifically, volatolomcs for volatile compounds) could simultaneously identify this compound as being produced. kuleuven.benih.gov This integration provides strong evidence for the compound's function. nih.gov Such approaches have already been used to uncover the roles of various metabolites in plant defense and insect communication. kuleuven.benih.gov

Furthermore, analytical techniques like gas chromatography-electroantennographic detection (GC-EAD) can be used to screen for compounds that elicit a physiological response in an insect's antenna, directly linking a specific chemical to sensory perception. peerj.com Integrating these varied data layers can accelerate the discovery of new semiochemicals and elucidate the function of known but understudied compounds. conicet.gov.ar

Table 2: Potential Applications of Omics Technologies in Studying this compound

| Omics Field | Technology/Method | Potential Insights for this compound |

|---|---|---|

| Genomics | Whole Genome Sequencing | Identification of gene families (e.g., desaturases, reductases, esterases) potentially involved in the biosynthesis of fatty acid-derived semiochemicals. conicet.gov.ar |

| Transcriptomics | RNA-Seq of specific tissues (e.g., pheromone glands) | Pinpointing specific genes whose expression correlates with the production of this compound under certain conditions (e.g., mating). kuleuven.be |

| Proteomics | Mass Spectrometry-based protein analysis | Identifying the actual enzymes (proteins) present in tissues that are actively synthesizing the compound. ufz.de |

| Metabolomics/Volatolomics | GC-MS, LC-MS | Quantifying the production of this compound and correlating its presence with specific behaviors or environmental stimuli. nih.gov |

| Integrative Analysis | Multi-omics data integration, network analysis | Building a comprehensive model of the biosynthetic pathway and regulatory network governing the compound's role as a potential semiochemical. azolifesciences.comufz.de |

Development of Eco-Friendly Bio-Pesticides and Semiochemicals Based on this compound

Should this compound be identified as a semiochemical, it could become a valuable component in eco-friendly biopesticides for Integrated Pest Management (IPM) programs. sagrainmag.co.zanparks.gov.sg Biopesticides based on semiochemicals offer a targeted, non-toxic alternative to conventional broad-spectrum insecticides, helping to preserve beneficial insects and biodiversity. hse.gov.ukbattelle.orgbasf.com

The strategies for using semiochemicals in pest control are diverse. entomologyjournals.comsyntechresearch.com They can be used for:

Monitoring and Detection: Traps baited with a specific lure can signal the presence and population density of a pest, allowing for precisely timed interventions. entomologyjournals.comsyntechresearch.com

Mating Disruption: Saturating an area with a synthetic sex pheromone confuses males and prevents them from locating females, thereby disrupting reproduction. basf.commedwinpublishers.com This is a highly species-specific and effective method. basf.com

Mass Trapping: Deploying a large number of baited traps to capture a significant portion of the pest population. medwinpublishers.com

Attract-and-Kill: Luring pests to a specific point where they are exposed to a killing agent, which drastically reduces the total amount of insecticide needed. sagrainmag.co.za

Push-Pull Strategies: Using a repellent ("push") to drive pests away from the main crop while simultaneously using an attractant ("pull") to lure them towards a trap crop. entomologyjournals.commedwinpublishers.com

Research on the stick tea thrips (Dendrothrips minowai) has demonstrated the effectiveness of this approach with related compounds. nih.gov The larvae produce dodecyl acetate (B1210297) and tetradecyl acetate as aggregation pheromones. nih.govresearchgate.net Field studies showed that sticky traps baited with these acetates increased the capture of adult thrips by 1.2 to 3.0-fold and led to a population reduction of 29% to 59% in tea plantations. nih.gov Similar success has been noted for n-tetradecyl propionate, identified as a sex pheromone in the subterranean termite Reticulitermes flavipes. hawaii.edufrontiersin.orgdntb.gov.ua These examples provide a clear blueprint for how this compound could be deployed if it is found to have a similar biological function.

Table 3: Field Application Results for Acetate-Based Pheromone Traps against D. minowai

| Pheromone Lure | Increase in Trap Capture (vs. Control) | Population Reduction (after 10 days) | Reference |

|---|

Interdisciplinary Research in Chemical Biology and Materials Science Utilizing Ester Derivatives

The unique chemical structure of this compound—a long aliphatic chain (C14) combined with a short, branched isobutyrate group—makes it and similar esters interesting candidates for interdisciplinary research in chemical biology and materials science. solubilityofthings.comaston-chemicals.com

In materials science, fatty acid esters are increasingly used as building blocks for novel polymers and as bio-based plasticizers. fraunhofer.delabinsights.nl The ester functional group and the length of the hydrocarbon chains can be tailored to impart specific properties to materials. fraunhofer.de For example, incorporating flexible ester groups into conjugated polymers has been shown to significantly improve mechanical ductility and robustness, which is crucial for developing stretchable electronics. mdpi.com Fatty acid starch esters are being developed as substitutes for oil-based polymers in applications like packaging. researchgate.net Polyglycerol fatty acid esters, derived entirely from renewable vegetable oils, are being explored as green, biodegradable surfactants. mdpi.com The specific structure of this compound could be investigated for its potential to create new bioplastics, lubricants, or surfactants with unique thermal or mechanical properties. labinsights.nl

In chemical biology, the focus is on how small molecules interact with biological systems. solubilityofthings.com Novel fatty acid analogues are being synthesized and tested for various bioactivities. nih.gov The versatility of the ester group allows it to serve as an important intermediate in the synthesis of complex organic molecules with potential therapeutic applications. solubilityofthings.com Future research could explore the synthesis of derivatives of this compound to probe their interactions with biological targets like enzymes or receptors, potentially leading to the discovery of new bioactive compounds.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| n-tetradecyl propionate |

| Dodecyl acetate |

| Tetradecyl acetate |

| Camelina sativa |

| Carbon disulphide |

| Hydrazine hydrate |

| Potassium hydroxide |

| Benzyl Acetate |

| Cetyl Palmitate |

| Oleic acid methyl ester |

| Palmitic acid methyl ester |

| Lauric acid ethylene (B1197577) glycol monoester |

| Stearic acid ethylene glycol monoester |

| Ethyl acetate |

| Butyl acetate |

| Cellulose nitrate |

| Glyceryl trinitrate |

| Nitroglycerin |

| Polymethyl methacrylate |

| Polyethylene terephthalate |

| Heptadeca-5,8,11-trienyl)-1,3,4-oxadiazole-2-thiol |

| 5 (heptadecyl)-1,3,4-oxadiazole-2-thiol |

| 5-heptadeca-5,8,11-trienyl)-4-amino-1,2,4-triazole-3-thiol |

| 5-(heptadecyl)-4-amino-1,2,4-triazole-3-thiol |

| Pentadecanal |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for producing tetradecyl isobutyrate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is synthesized via esterification of isobutyric acid with tetradecanol, typically catalyzed by acids (e.g., H₂SO₄) or enzymes. Optimization involves varying molar ratios (1:1 to 1:3 alcohol:acid), temperature (80–120°C), and catalyst concentration. Purity (98% in commercial samples ) can be enhanced via vacuum distillation or column chromatography. Kinetic studies using GC-MS to monitor reaction progress are recommended to identify rate-limiting steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies ester carbonyl signals (~170 ppm in ¹³C NMR) and alkyl chain protons (δ 0.8–1.5 ppm). Fourier-Transform Infrared Spectroscopy (FTIR) confirms ester C=O stretches (~1740 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular ion peaks at m/z 284.48 (C₁₈H₃₆O₂) . Cross-referencing with databases like NIST ensures accuracy .

Q. How can researchers assess the biological activity of this compound in in vitro models?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay) or enzyme inhibition studies. For microbial applications, broth microdilution assays determine minimum inhibitory concentrations (MICs). In rumen studies (e.g., volatile fatty acid analysis), gas chromatography quantifies isobutyrate’s impact on microbial fermentation . Controls should include solvent-only and positive/negative controls to isolate compound-specific effects.

Advanced Research Questions

Q. How do discrepancies in this compound’s effects across biological models (e.g., rumen vs. mammalian cells) inform mechanistic hypotheses?

- Methodological Answer : Contradictory data (e.g., reduced acetic acid in rumen vs. cytotoxicity in mammalian cells) may stem from concentration-dependent effects or species-specific metabolism. Design dose-response experiments across models, paired with metabolomics (LC-MS) to track metabolite flux. Comparative transcriptomics can identify differential gene expression pathways (e.g., β-oxidation vs. inflammatory responses) .

Q. What strategies resolve conflicting data on this compound’s stability under varying environmental conditions?

- Methodological Answer : Stability studies should assess hydrolysis rates at different pH levels (2–10) and temperatures (25–60°C) using HPLC to quantify degradation products. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life. For oxidative stability, employ TGA/DSC to monitor thermal decomposition and identify protective excipients (e.g., antioxidants) .

Q. How can computational modeling predict this compound’s interactions with biological targets, and what validation experiments are critical?

- Methodological Answer : Molecular docking (AutoDock Vina) simulates binding to enzymes (e.g., lipases or esterases). Validate predictions via site-directed mutagenesis or competitive inhibition assays. QSAR models correlate structural features (e.g., alkyl chain length) with activity, requiring experimental validation using synthetic analogs .

Q. What novel applications of this compound emerge from its role as a precursor in biosynthesis pathways?

- Methodological Answer : Its conversion to methacrylic acid via oxidative dehydrogenation (e.g., using engineered E. coli with alcohol dehydrogenases ) opens routes for biodegradable polymers. Optimize pathways via CRISPR-mediated gene editing and flux balance analysis. Compare yields to chemical synthesis methods to assess feasibility .

Methodological Considerations

- Experimental Design : For reproducibility, document protocols using standardized templates (e.g., ISA-Tab ). Include negative controls and triplicate runs.

- Data Contradictions : Apply statistical tools (ANOVA, Tukey’s HSD) to evaluate significance. Use meta-analysis frameworks to reconcile interdisciplinary findings .

- Ethical Compliance : Non-experimental studies must justify data sources’ reliability (primary vs. secondary) ; human/animal studies require IRB/IACUC approval .

Citations :

Note : Sources like NIST and peer-reviewed journals ensure reliability. Commercial platforms (e.g., Benchchem) are excluded per guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.